REACTION_SMILES
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[C:1]1([c:7]2[c:8]([C:9]#[N:10])[cH:11][cH:12][cH:13][cH:14]2)=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[CH2:25]([Cl:26])[Cl:27].[CH3:15][CH2:16][O:17][CH2:18][CH3:19].[S:20](=[O:21])(=[O:22])([OH:23])[OH:24]>>[C:1]1([c:7]2[c:8]([CH:9]=[O:17])[cH:11][cH:12][cH:13][cH:14]2)=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6]1
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Name
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N#Cc1ccccc1C1=CCCCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccccc1C1=CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=Cc1ccccc1C1=CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |